molecular formula C10H8FN3 B1297715 4-(4-Fluorophenyl)pyrimidin-2-amine CAS No. 85979-49-3

4-(4-Fluorophenyl)pyrimidin-2-amine

Cat. No. B1297715
CAS RN: 85979-49-3
M. Wt: 189.19 g/mol
InChI Key: BMQMEWBCECPRET-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8FN3 . It is used in the preparation of potent deoxycytidine kinase inhibitors .


Synthesis Analysis

The synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine and its derivatives has been a subject of research. For instance, a study reported the synthesis of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .


Molecular Structure Analysis

The molecular structure of 4-(4-Fluorophenyl)pyrimidin-2-amine can be found in various databases such as PubChem . Further structural analysis can be found in scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Fluorophenyl)pyrimidin-2-amine can be found in databases like PubChem .

Scientific Research Applications

Field

This research falls under the field of Medicinal Chemistry and Pharmacology .

Application

A series of 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities .

Method

The compounds were synthesized and their antiproliferative activity was compared to the standard drug cisplatin .

Results

Most of the synthesized compounds exhibited moderate to high antiproliferative activity. Among them, one compound was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC 50 values of 3.77±0.36 and 3.83±0.26 µM, respectively .

Inhibition of Aurora Kinase A

Field

This research is in the field of Biochemistry and Molecular Biology .

Application

A series of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized for the inhibition of Aurora kinase A .

Method

The compounds were synthesized and their biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .

Results

One derivative inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. This derivative caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Antiviral Activities

Field

This research falls under the field of Virology and Pharmacology .

Application

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .

Method

The compounds were synthesized and their antiviral activity was compared to the standard drug Ribavirin .

Results

The compounds showed promising antiviral activity, suggesting that further modification of these amines could lead to potent antiviral therapeutics .

Various Biological Activities

Field

This research is in the field of Biochemistry and Molecular Biology .

Application

Indole derivatives, which are structurally similar to “4-(4-Fluorophenyl)pyrimidin-2-amine”, possess various biological activities .

Method

The compounds were synthesized and their biological activities were determined by various assays .

Results

Indole derivatives showed various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Antiviral Activities

Field

This research falls under the field of Virology and Pharmacology .

Application

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .

Method

The compounds were synthesized and their antiviral activity was compared to the standard drug Ribavirin .

Results

The compounds showed promising antiviral activity, suggesting that further modification of these amines could lead to potent antiviral therapeutics .

Various Biological Activities

Field

This research is in the field of Biochemistry and Molecular Biology .

Application

Indole derivatives, which are structurally similar to “4-(4-Fluorophenyl)pyrimidin-2-amine”, possess various biological activities .

Method

The compounds were synthesized and their biological activities were determined by various assays .

Results

Indole derivatives showed various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

The safety data sheet for 4-(4-Fluorophenyl)pyrimidin-2-amine can be found on ChemicalBook . It provides information about the hazards associated with this compound.

Relevant Papers Several papers have been published on the topic of 4-(4-Fluorophenyl)pyrimidin-2-amine . These papers provide more detailed information about the compound and its applications.

properties

IUPAC Name

4-(4-fluorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQMEWBCECPRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345515
Record name 4-(4-fluorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)pyrimidin-2-amine

CAS RN

85979-49-3
Record name 4-(4-Fluorophenyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-fluorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Zhao, J Cai, X Zhao - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
Selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 is presented. The substrates are 4-aryl- or vinyl- or amine-substituted 2-…
Number of citations: 13 pubs.rsc.org
WY Wang, ZH Yang, AL Li, QS Liu, Y Sun… - New Journal of …, 2022 - pubs.rsc.org
A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were designed, synthesized, and evaluated for their anticancer activities against four cancer cell lines (MCF-7, …
Number of citations: 4 pubs.rsc.org
S Fatima, VP Pandey, SS Bisht, RP Tripathi - Molecular diversity, 2011 - Springer
An access to different glycohybrids involving nucleophilic addition of N- and C-nucleophiles to the butenonyl glycosides followed by cyclization and subsequent reactions is reported. In …
Number of citations: 2 link.springer.com
JP James, JB Mathew, BK Ishwar, P Kumar… - … and food sciences, 2021 - office2.jmbfs.org
DESIGN AND SYNTHESIS OF NOVEL PYRIMIDINE ANALOGS AS ANTI-TUBERCULAR AGENTS TARGETING THYMIDINE KINASE DOMAIN Jainey P. James1, J Page 1 1 DESIGN …
Number of citations: 1 office2.jmbfs.org

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